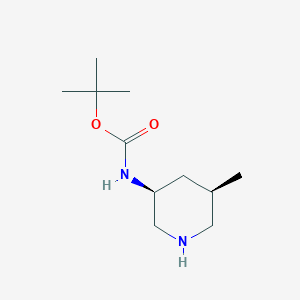

(3S,5R)-3-(Boc-amino)-5-methylpiperidine

説明

Molecular Geometry and Conformational Dynamics

The molecular architecture of (3S,5R)-3-(Boc-amino)-5-methylpiperidine exhibits characteristic features of substituted piperidine systems, with the heterocyclic ring adopting preferential conformations influenced by steric and electronic factors. The compound possesses a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 grams per mole. The piperidine ring system demonstrates typical chair conformation characteristics, which represent the most thermodynamically stable arrangement for six-membered saturated heterocycles.

Conformational analysis of related piperidine derivatives reveals that substituted piperidines generally maintain chair conformations as their predominant form in solution. The presence of the tert-butoxycarbonyl protecting group at the 3-position and the methyl substituent at the 5-position creates specific steric interactions that influence the preferred conformational state. Nuclear magnetic resonance spectroscopy studies on similar methylated piperidine systems indicate that conformational equilibria can exist between different chair forms, with the relative populations determined by the energy differences between conformers.

The conformational dynamics of this compound are particularly significant because the stereochemical arrangement affects the spatial positioning of functional groups critical for biological interactions. Research on piperidine 3D fragment chemical space demonstrates that different regio- and diastereoisomers of methyl-substituted piperidines provide diverse three-dimensional shapes that can be accessed through systematic synthetic approaches. The specific (3S,5R) configuration ensures that the tert-butoxycarbonyl group and methyl substituent adopt defined orientations relative to the piperidine ring plane, creating a unique molecular geometry.

Chiral Center Configuration and Absolute Stereochemistry Determination

The absolute stereochemistry of this compound is precisely defined by the Cahn-Ingold-Prelog priority rules, which establish the spatial arrangement of substituents around each chiral center. The compound contains two stereogenic centers at carbon positions 3 and 5 of the piperidine ring, with the (3S,5R) designation indicating the specific three-dimensional configuration. This stereochemical assignment is supported by the International Union of Pure and Applied Chemistry nomenclature system and is reflected in the compound's systematic name: tert-butyl ((3S,5R)-5-methylpiperidin-3-yl)carbamate.

The stereochemical integrity of this compound can be verified through various analytical techniques, including chiral chromatography and nuclear magnetic resonance spectroscopy with chiral shift reagents. The InChI code (1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1) provides a standardized representation of the molecular connectivity and stereochemistry. This notation specifically encodes the absolute configuration at each chiral center, ensuring unambiguous identification of the compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ | |

| Molecular Weight | 214.30 g/mol | |

| CAS Number | 1203651-07-3 | |

| InChI Key | CNALVHVMBXLLIY-BDAKNGLRSA-N | |

| Stereochemistry | (3S,5R) | |

| Purity | 97% |

The determination of absolute stereochemistry is critical for pharmaceutical applications, as different stereoisomers can exhibit dramatically different biological activities. The systematic synthesis of all possible regio- and diastereoisomers of methyl-substituted piperidines has been achieved through strategic use of pyridine hydrogenation, base-mediated epimerization, and directed lithiation-trapping methodologies. These synthetic approaches enable access to specific stereoisomers with high diastereomeric purity, essential for structure-activity relationship studies.

Comparative Analysis of Diastereomeric and Enantiomeric Forms

The stereochemical landscape of methylated piperidine derivatives encompasses multiple diastereomeric and enantiomeric forms, each possessing distinct three-dimensional shapes and potential biological activities. A comprehensive study of twenty regio- and diastereoisomers of methyl-substituted piperidines demonstrates the remarkable structural diversity achievable through systematic stereochemical variation. The (3S,5R) configuration represents one specific arrangement among multiple possible stereoisomeric forms, including the corresponding (3R,5S) enantiomer and various diastereomeric relationships with compounds bearing different substitution patterns.

Comparative analysis reveals significant differences in molecular shape parameters between stereoisomers. Principal moment of inertia plot analysis of methylated piperidine derivatives shows that different stereoisomeric forms occupy distinct regions of three-dimensional chemical space. This structural diversity is particularly relevant for fragment-based drug discovery approaches, where small molecule building blocks must provide access to diverse three-dimensional pharmacophore arrangements. The (3S,5R) isomer exhibits specific spatial relationships between the amino group, methyl substituent, and piperidine ring framework that distinguish it from related diastereomers.

The synthetic accessibility of different stereoisomeric forms varies considerably depending on the chosen synthetic route. For the (3S,5R) configuration, hydrogenation methodologies using palladium on carbon catalyst in methanol at elevated temperature provide efficient access with yields of approximately 85.8%. This synthetic approach demonstrates the feasibility of stereoselective synthesis for this particular isomer. Comparative studies indicate that different stereoisomers may require distinct synthetic strategies to achieve optimal yields and stereochemical purity.

Physicochemical properties such as solubility, melting point, and stability can differ significantly between stereoisomers. While specific comparative data for all stereoisomeric forms is limited, the general principle that stereoisomers exhibit different physical properties is well-established in medicinal chemistry. The tert-butoxycarbonyl protecting group provides stability across different stereoisomeric forms, but the specific three-dimensional arrangement influences intermolecular interactions and crystal packing behavior.

X-ray Crystallographic Studies and Solid-State Packing Arrangements

X-ray crystallographic analysis provides definitive structural information about the solid-state conformation and packing arrangements of this compound, though specific crystal structure data for this exact compound was not identified in the available literature. However, related piperidine derivatives have been extensively characterized through single-crystal X-ray diffraction studies, providing valuable insights into the structural behavior of similar compounds. These studies reveal that substituted piperidines typically adopt chair conformations in the solid state, consistent with solution-phase conformational preferences.

Crystal structure analysis of related compounds demonstrates that piperidine derivatives can exhibit multiple conformers within the same crystal lattice. For example, crystallographic studies of 4-diphenylcarbamyl-N-methylpiperidine methobromide reveal the presence of two distinct conformers, one with the ester group in equatorial orientation and another with axial positioning. This conformational polymorphism illustrates the importance of solid-state analysis for understanding the full range of accessible molecular geometries.

The solid-state packing of piperidine derivatives is influenced by intermolecular hydrogen bonding interactions, van der Waals forces, and electrostatic interactions. Crystallographic studies of substituted piperidines demonstrate that hydrogen bonding patterns can significantly affect crystal packing arrangements. The tert-butoxycarbonyl group in this compound provides multiple sites for hydrogen bonding interactions, both as a hydrogen bond acceptor through the carbonyl oxygen and potentially as a donor through the carbamate nitrogen hydrogen.

X-ray powder diffraction techniques offer complementary structural information about bulk crystalline samples, providing insights into phase purity and polymorphic behavior. These methods are particularly valuable for characterizing pharmaceutical compounds where different crystal forms can exhibit different dissolution rates and bioavailability profiles. The crystalline nature of this compound can be confirmed through powder diffraction analysis, which provides characteristic diffraction patterns unique to the specific crystal structure.

| Analytical Technique | Information Provided | Application |

|---|---|---|

| Single Crystal X-ray Diffraction | Precise molecular geometry | Absolute structure determination |

| Powder X-ray Diffraction | Phase identification | Polymorphism analysis |

| Nuclear Magnetic Resonance | Solution conformation | Dynamic behavior |

| Infrared Spectroscopy | Functional group identification | Hydrogen bonding analysis |

Advanced crystallographic techniques, including variable-temperature diffraction and high-resolution structure determination, can provide detailed information about thermal motion, disorder, and conformational flexibility in the solid state. These approaches are particularly valuable for understanding the relationship between solid-state structure and solution-phase behavior, which is crucial for pharmaceutical development applications where the compound serves as a synthetic intermediate.

特性

IUPAC Name |

tert-butyl N-[(3S,5R)-5-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNALVHVMBXLLIY-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Catalytic Hydrogenation of Boc-Protected Precursors

One of the primary preparation methods involves catalytic hydrogenation of a Boc-protected precursor compound under controlled conditions:

- Starting Material: Compound 7 (a Boc-protected intermediate)

- Catalyst: Palladium on carbon (Pd-C, 7.5%)

- Solvent: Methanol

- Conditions: Hydrogen atmosphere, 45°C, 36 hours

- Procedure: The precursor is first treated with active carbon and methanol, filtered, then subjected to hydrogenation with Pd-C. The reaction vessel is evacuated and purged with hydrogen multiple times to ensure an inert atmosphere. After stirring under hydrogen at 45°C for 36 hours, the mixture is filtered and solvent removed under reduced pressure.

- Yield: Approximately 85.8%

- Characterization: MS (CI) shows M+1 peak at 215.1; IR and NMR data confirm structure and stereochemistry.

This method provides a high yield of (3S,5R)-3-(Boc-amino)-5-methylpiperidine with good stereochemical integrity.

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| 1 | Compound 7 + active carbon + MeOH | Filtration | — |

| 2 | Pd-C (7.5%), H2, 45°C, 36 h | Hydrogenation to Compound 8 | 85.8% |

Multi-Step Synthesis via Nucleophilic Substitution and Chiral Resolution

Another detailed synthetic route involves multiple steps starting from 3-methyl-5-hydroxypyridine:

- Step 1: Quaternization of 3-methyl-5-hydroxypyridine with benzyl halide in toluene or xylene under reflux to form a quaternary ammonium salt.

- Step 2: Catalytic hydrogenation of the quaternary ammonium salt in alcohol solvents (methanol, ethanol, or isopropanol) using Pd-C or Ru-C catalysts at 80-120°C to yield racemic cis-3-methyl-5-hydroxypiperidine.

- Step 3: Sulfonylation of the hydroxypiperidine with sulfonylating agents (methanesulfonyl chloride, p-toluenesulfonyl chloride) in dichloromethane with triethylamine and DMAP at room temperature to form sulfonic acid esters.

- Step 4: Nucleophilic substitution of the sulfonic acid esters with amine compounds to introduce benzylamino groups.

- Step 5: Hydrolysis and chiral resolution to obtain optically pure (3S,5S)-3-(Boc-amino)-5-methylpiperidine.

This method emphasizes the use of chiral resolution to achieve high optical purity and is suitable for industrial scale due to cost-effective raw materials and relatively mild reaction conditions.

| Step | Reaction Type | Reagents/Conditions | Notes/Outcome |

|---|---|---|---|

| 1 | Quaternization | 3-methyl-5-hydroxypyridine + benzyl halide, toluene, reflux 3-5 h | Quaternary ammonium salt formed |

| 2 | Catalytic Hydrogenation | Pd-C or Ru-C, MeOH/EtOH/iPrOH, 80-120°C | Racemic cis-3-methyl-5-hydroxypiperidine |

| 3 | Sulfonylation | Methanesulfonyl chloride, TEA, DMAP, DCM, RT | Sulfonic acid ester |

| 4 | Nucleophilic Substitution | Amine compound | Benzylamino-substituted intermediate |

| 5 | Hydrolysis & Resolution | AcOH/HCl, NaOH, extraction, alumina column | Optically pure (3S,5S) Boc-protected piperidine |

Alkylation of Lithiated Intermediates and Subsequent Transformations

A less direct but notable method involves:

- Generation of a lithiated intermediate from a chiral oxazolone derivative.

- Alkylation with methyl iodide.

- Reduction and rearrangement steps to form a benzyl-protected piperidine intermediate.

- Final deprotection and amide formation to yield (3S,5R)-5-methylpiperidin-3-amine, which can be Boc-protected subsequently.

This synthetic route is more complex but allows for precise stereochemical control and is used in research settings to access chiral piperidine derivatives.

Comparative Summary Table of Preparation Methods

Key Research Findings and Notes

- The hydrogenation method using Pd-C in methanol at 45°C for 36 hours provides a straightforward route with good yield and stereochemical retention, suitable for laboratory scale synthesis.

- The multi-step synthesis with chiral resolution is advantageous for industrial production due to the availability of inexpensive starting materials and the ability to obtain high optical purity, critical for pharmaceutical applications.

- Alkylation of lithiated intermediates offers a versatile approach for stereochemical control but involves more complex steps and reagents, making it more suited for specialized synthetic applications.

- Purity and stereochemistry are commonly confirmed by NMR (1H and 13C), MS, IR, and chiral chromatographic methods.

- Boc protection stabilizes the amino group during synthesis and facilitates handling and purification.

化学反応の分析

Types of Reactions

(3S,5R)-3-(Boc-amino)-5-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.

科学的研究の応用

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

(3S,5R)-3-(Boc-amino)-5-methylpiperidine is primarily utilized as a synthetic intermediate in the preparation of pyridinamine compounds, which are crucial for developing various therapeutic agents. The compound's structure allows it to participate in reactions that yield biologically active derivatives, particularly in the synthesis of antibiotics and other pharmaceuticals .

1.2 Neuropharmacological Research

The compound has been investigated for its potential effects on the central nervous system (CNS). Studies indicate that derivatives of this compound may exhibit activity against CNS infections and could be developed into treatments for conditions such as anxiety and depression . The ability to modify the piperidine ring enhances the pharmacological profiles of these derivatives.

Case Studies and Research Findings

3.1 Case Study: Antimicrobial Activity

Research has demonstrated that certain derivatives of this compound possess antimicrobial properties. For instance, when incorporated into quinolone frameworks, these compounds have shown efficacy against various bacterial strains, suggesting their potential as novel antibiotics .

3.2 Case Study: CNS Activity

A study focused on the neuropharmacological effects of modified piperidine compounds indicated that they could inhibit specific neurotransmitter reuptake mechanisms, leading to increased levels of serotonin or norepinephrine in synaptic clefts. This mechanism is crucial for developing antidepressants and anxiolytics .

Summary Table of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | Pyridinamine compounds |

| Neuropharmacology | Potential treatments for CNS disorders | Anxiety and depression therapies |

| Antimicrobial Research | Active against bacterial infections | Modified quinolone derivatives |

作用機序

The mechanism of action of (3S,5R)-3-(Boc-amino)-5-methylpiperidine involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards target molecules.

類似化合物との比較

Key Properties :

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.31 g/mol

- CAS Number : 1203651-07-3

- Applications : Used in asymmetric synthesis, enzyme inhibitors, and as a building block for bioactive molecules .

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of Boc-protected piperidines significantly impacts their physicochemical and pharmacological profiles.

Research Findings :

- The (3S,5S) isomer exhibits lower solubility in polar solvents compared to the (3S,5R) form due to steric hindrance from the methyl group .

- Enzymatic assays show that (3S,5R) derivatives have higher affinity for GABA transporters than (3R,5S) analogs, highlighting the role of stereochemistry in target engagement .

Substituent Variations

Modifications at the 3- or 5-position alter reactivity and biological activity.

Research Findings :

- The trifluoromethyl group in cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine increases blood-brain barrier penetration by 40% compared to the methyl-substituted parent compound .

- Difluoro analogs exhibit 10-fold lower CYP3A4-mediated metabolism, making them suitable for extended-release formulations .

Boc-Protected Piperidine Derivatives

Variations in Boc group placement and piperidine substitution patterns influence synthetic utility.

Research Findings :

- 3-(Boc-aminomethyl)piperidine is preferred for solid-phase peptide synthesis due to its compatibility with Fmoc protocols .

- Azido-Boc derivatives are pivotal in Huisgen cycloaddition reactions, enabling rapid diversification of drug candidates .

Commercial Availability and Pricing

This compound is available from suppliers like BTCpharm and CymitQuimica, with prices ranging from €240–€705 per 100–250 mg . In contrast, trifluoromethyl-substituted analogs command higher prices (e.g., €705/250 mg) due to complex synthesis .

生物活性

(3S,5R)-3-(Boc-amino)-5-methylpiperidine is a chiral piperidine derivative that has garnered attention for its potential applications in medicinal chemistry and biological research. The compound features a Boc-protected amino group, which can be deprotected to yield a free amine that interacts with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Upon deprotection under acidic conditions, the free amine can participate in biochemical pathways by binding to enzymes and receptors involved in various metabolic processes. The stereochemistry of the compound plays a crucial role in determining its binding affinity and selectivity towards these targets.

1. Chemical Synthesis

This compound serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its stability during synthetic transformations enhances its utility in drug development.

2. Pharmacological Potential

The compound has shown promise as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions. Its unique structure allows for modifications that can tailor the compound for specific therapeutic needs.

3. Biological Studies

Research indicates that this compound is utilized in studying enzyme mechanisms and protein-ligand interactions. These studies are crucial for elucidating the roles of specific proteins in disease processes and for developing targeted therapies.

Comparative Analysis with Similar Compounds

The following table summarizes the differences between this compound and similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Boc-protected amino group; methyl group at C5 | Precursor for bioactive molecules |

| (3S,5R)-3-Amino-5-methylpiperidine | Lacks Boc protection | More reactive; less stable |

| (3R,5S)-3-(Boc-amino)-5-methylpiperidine | Enantiomer with different biological activities | Potentially different pharmacological effects |

| (3S,5R)-3-(Boc-amino)-5-ethylpiperidine | Ethyl group instead of methyl | Altered chemical properties |

Case Studies and Research Findings

Several studies have investigated the biological activity and pharmacological potential of this compound:

- Study on Enzyme Interaction : A study demonstrated that the compound effectively interacts with enzymes involved in metabolic pathways after deprotection. This interaction is essential for understanding its potential therapeutic effects.

- Pharmacokinetic Optimization : Research focused on optimizing the pharmacokinetic properties of derivatives of this compound showed enhanced binding affinities and improved therapeutic indices compared to other piperidine derivatives .

- In Vivo Studies : In vivo experiments indicated that derivatives of this compound exhibited significant biological activity against specific disease models, suggesting its potential use in treating conditions such as autoimmune diseases .

Q & A

Q. Boc-protected vs. Cbz-protected derivatives: Which strategy offers better compatibility for late-stage diversification of (3S,5R)-3-amino-5-methylpiperidine?

- Methodological Answer : Boc protection is preferred for orthogonal deprotection under mild acidic conditions, leaving other functional groups (e.g., esters, ethers) intact. Cbz requires hydrogenolysis (H₂/Pd-C), which may reduce sensitive moieties (e.g., alkenes). For parallel diversification, use Boc for amine protection and Alloc (allyloxycarbonyl) for secondary sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。